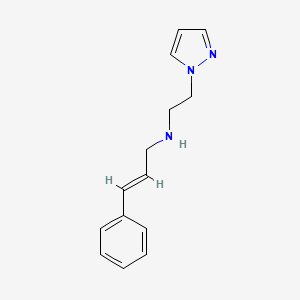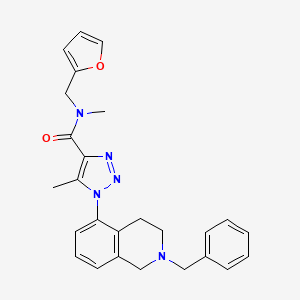![molecular formula C17H19N3O2 B7574451 1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea is a chemical compound that has been extensively studied in scientific research. It is also known as BMS-345541, which is a selective inhibitor of IκB kinase (IKK). This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
BMS-345541 works by inhibiting the activity of IKK, which is a key regulator of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. By inhibiting the activity of IKK, BMS-345541 prevents the activation of NF-κB, resulting in a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB. Additionally, BMS-345541 has been shown to induce apoptosis in cancer cells, resulting in a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMS-345541 in lab experiments is its specificity for IKK. This allows for the selective inhibition of the NF-κB pathway, without affecting other cellular processes. However, one limitation of using BMS-345541 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BMS-345541. One potential area of research is the development of more potent and selective inhibitors of IKK. Additionally, further studies are needed to determine the optimal dosage and administration of BMS-345541 for various diseases. Finally, the potential use of BMS-345541 in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesemethoden
The synthesis of BMS-345541 involves the reaction of 2-chloropyridine with 2-aminobenzyl alcohol in the presence of potassium carbonate. The resulting product is then treated with N,N'-carbonyldiimidazole and 1,1'-carbonyldiimidazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, BMS-345541 has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(20-15-9-3-4-11-18-15)19-12-17(22)10-5-7-13-6-1-2-8-14(13)17/h1-4,6,8-9,11,22H,5,7,10,12H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELWCTFZDDTPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CNC(=O)NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)

![2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)